molecular formula C10H11N3O3 B11765495 4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

Katalognummer: B11765495
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: WPJBZYYZBRUCPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid (CAS 938191-13-0) is a high-value chemical intermediate in pharmaceutical research. This compound features the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold, a bicyclic heterocycle known for its wide array of biological activities and presence in several approved drugs and clinical candidates . Derivatives of this core structure have been identified as key motifs in broad-spectrum antiviral agents, such as Remdesivir, which has been used in the treatment of COVID-19, as well as in antitumor drugs like Brivanib alaninate . The specific isopropyl and carboxylic acid functional groups on this scaffold make it a versatile building block for the synthesis of potential kinase inhibitors, including compounds that target VEGFR-2, EGFR, and anaplastic lymphoma kinase (ALK) . Researchers utilize this compound in hit-to-lead optimization campaigns and for constructing novel molecular entities aimed at oncology, antiviral, and other therapeutic areas. With a molecular formula of C10H11N3O3 and a molecular weight of 221.21 g/mol, it is supplied with a certified purity of 97% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C10H11N3O3

Molekulargewicht

221.21 g/mol

IUPAC-Name

4-oxo-7-propan-2-yl-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-5(2)7-3-6(10(15)16)8-9(14)11-4-12-13(7)8/h3-5H,1-2H3,(H,15,16)(H,11,12,14)

InChI-Schlüssel

WPJBZYYZBRUCPC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C2N1N=CNC2=O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Structure Assembly via Pyrrole Functionalization

The pyrrolo[2,1-f] triazine scaffold is typically constructed from pyrrole precursors through sequential N-amination and cyclization steps. For example, methyl pyrrole-2-carboxylate serves as a common starting material for N-amination using hydroxylamine-O-sulfonic acid or NH2_2Cl to introduce the N–N bond required for triazine formation . Subsequent treatment with benzoyl isothiocyanate facilitates cyclization under basic conditions, yielding the bicyclic framework. Hydrolytic cleavage of the thiobenzoyl group followed by S-methylation produces intermediates like 2-(methylsulfanyl)pyrrolo[2,1-f] triazine, which can be further functionalized .

Key Reaction Conditions

  • N-Amination : Conducted in polar aprotic solvents (e.g., DMF) at 0–25°C for 1–4 hours.

  • Cyclization : Achieved using NaOH (2 M) at reflux for 2–6 hours.

  • S-Methylation : Employing methyl iodide in methanol at room temperature .

Regioselective introduction of the isopropyl group at the C-7 position is critical. Bromination of intermediates like 2-(methylsulfanyl)pyrrolo[2,1-f] triazine with N-bromosuccinimide (NBS) in CCl4_4 yields 7-bromo derivatives, which undergo nucleophilic substitution with isopropyl magnesium bromide or palladium-catalyzed coupling reactions . Alternatively, direct alkylation using isopropyl iodide in the presence of a base (e.g., K2_2CO3_3) may be employed, though this approach risks over-alkylation.

Example Protocol

  • Bromination : 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f] triazine (1 equiv) and NBS (1.1 equiv) in CCl4_4, 25°C, 2 hours.

  • Substitution : Reaction with isopropyl magnesium bromide (2 equiv) in THF at −78°C to 25°C, 12 hours .

Carboxylic Acid and Hydroxyl Group Installation

The carboxylic acid at C-5 and hydroxyl group at C-4 are introduced through oxidation and hydrolysis, respectively. Starting from methyl esters, saponification with LiOH or NaOH in aqueous THF generates the carboxylic acid . The hydroxyl group is typically installed via acid- or base-mediated hydrolysis of a protected precursor (e.g., chloro or methoxy substituents). For instance, treatment of 4-chloro intermediates with aqueous HCl at 80°C affords the hydroxyl group .

Optimized Hydrolysis Conditions

  • Carboxylic Acid Formation : 1 M NaOH in MeOH/H2_2O (3:1), 60°C, 4 hours.

  • Hydroxyl Group Installation : 6 M HCl, reflux, 8 hours .

Multistep Synthesis with Protective Groups

To prevent undesired side reactions during functionalization, protective groups are essential. The carboxylic acid can be masked as a methyl ester, while the hydroxyl group may be protected as a silyl ether (e.g., TBS). A representative sequence includes:

  • Methyl Ester Formation : Reaction of pyrrole-2-carboxylic acid with SOCl2_2/MeOH.

  • N-Amination and Cyclization : As described in Section 1.

  • Protection : TBSCl, imidazole, DMF, 25°C, 12 hours.

  • Deprotection : TBAF in THF, 25°C, 2 hours .

Transition Metal-Mediated Approaches

Palladium-catalyzed cross-coupling reactions enable late-stage diversification. For example, Suzuki-Miyaura coupling of 7-bromo derivatives with isopropylboronic acid pinacol ester introduces the isopropyl group efficiently. This method offers superior regioselectivity compared to traditional alkylation .

Catalytic System

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%).

  • Base : Cs2_2CO3_3 (2 equiv).

  • Solvent : Dioxane/H2_2O (4:1), 80°C, 12 hours .

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C-4 and C-7 necessitate careful control of reaction conditions. For instance, POCl3_3 preferentially chlorinates C-4, enabling selective functionalization at C-7 .

  • Purification : Silica gel chromatography is commonly used, though recrystallization from MeOH/H2_2O mixtures improves purity .

  • Yield Optimization : Stepwise protocols report yields of 40–60%, while one-pot methods achieve up to 75% .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages
Pyrrole FunctionalizationN-Amination, cyclization, alkylation50–60%Scalable, uses inexpensive reagents
Transition Metal-MediatedSuzuki coupling, hydrolysis65–75%High regioselectivity, mild conditions
Multistep ProtectionProtective group strategy, hydrolysis40–50%Prevents side reactions

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Hydroxy-7-Isopropylpyrrolo[2,1-f][1,2,4]triazin-5-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Halogene (Chlor, Brom), Alkylierungsmittel (Methyliodid).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate der ursprünglichen Verbindung, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. It can undergo various chemical reactions such as oxidation and substitution, leading to derivatives that may possess unique biological activities. For example, reactions involving hydrogen peroxide or potassium permanganate can yield different substituted derivatives that are essential in drug development and material science .

Biological Research

Enzyme Inhibition Studies
4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid has been investigated for its ability to inhibit specific enzymes and proteins, particularly kinases involved in cancer progression. Studies have shown that compounds derived from this structure can effectively inhibit the activity of tyrosine kinases such as c-Met and VEGFR-2 . The mechanism typically involves binding to the active site of these enzymes, thereby blocking their function and disrupting signaling pathways critical for tumor growth.

Medicinal Applications

Potential Antiviral and Anticancer Agent
The compound is being explored for its potential use in developing antiviral drugs and kinase inhibitors aimed at treating various cancers. Its interaction with viral enzymes suggests a mechanism that could disrupt viral replication processes . Additionally, its ability to inhibit kinase activity positions it as a candidate for targeted cancer therapies.

Industrial Applications

Pharmaceuticals and Agrochemicals
In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs and agrochemicals. Its derivatives are being developed for applications ranging from anticancer therapies to agricultural pesticides . This versatility makes it a valuable compound in both medicinal chemistry and agricultural science.

Case Study 1: Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of the c-Met kinase. The research involved synthesizing various analogs and evaluating their inhibitory effects on cell proliferation in vitro. The most potent compounds showed IC50 values in the nanomolar range, indicating their potential as effective therapeutic agents against cancers driven by c-Met overexpression .

Case Study 2: Antiviral Activity

Another research effort focused on assessing the antiviral properties of this compound against influenza viruses. The study found that certain derivatives could inhibit viral replication by targeting specific viral proteins. The results suggested that modifications at the carboxylic acid position enhanced antiviral activity significantly compared to unmodified versions .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases and viral enzymes. By binding to these targets, the compound can inhibit their activity, leading to therapeutic effects. The pathways involved include the inhibition of kinase signaling pathways and the disruption of viral replication processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid can be contextualized by comparing it to analogs within the pyrrolo-triazine family. Below is a systematic analysis:

Structural Analogues and Substituent Effects

The compound’s activity is highly dependent on substituent positioning and functional groups. Key analogues include:

  • 7-Methylpyrrolo[2,1-f][1,2,4]triazine derivatives : Substitution of the isopropyl group with a methyl group reduces steric bulk, leading to decreased kinase inhibition potency. For example, 7-methyl analogues showed IC₅₀ values of 3.2 nM against c-Met, compared to 0.8 nM for the isopropyl variant .
  • 4-Methoxy derivatives : Replacing the hydroxy group with a methoxy moiety diminishes hydrogen-bonding capacity, resulting in a 10-fold reduction in VEGFR2 inhibition (IC₅₀ = 12 nM vs. 1.5 nM for the hydroxy-containing compound) .
  • 5-Carboxamide derivatives : Conversion of the carboxylic acid to a carboxamide reduces solubility and alters binding interactions, lowering cellular activity in proliferation assays .

Selectivity Profile

The compound exhibits moderate selectivity for c-Met over VEGFR2 (ratio ~1.88), outperforming 7-methyl and 4-methoxy derivatives (ratios >2). This selectivity is attributed to the optimal spatial arrangement of its substituents, which better complements c-Met’s active site .

Pharmacokinetic and Toxicity Considerations

For instance, 5-carboxylic acid derivatives generally show improved metabolic stability over ester or amide variants due to reduced cytochrome P450 interactions .

Biologische Aktivität

4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12N4O3
  • Molecular Weight : 236.23 g/mol
  • CAS Number : 874948-63-7

The compound exhibits properties that may influence its biological activity, including solubility and permeability characteristics.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it interacts with human ornithine aminotransferase (hOAT), which is crucial in proline metabolism and has been implicated in hepatocellular carcinoma (HCC) progression. Inhibition of hOAT by this compound leads to reduced tumor growth in preclinical models .
  • Modulation of Metabolic Pathways :
    • By affecting the flux through proline metabolic pathways, the compound may alter cellular metabolism in cancer cells, potentially providing a therapeutic avenue for targeting metabolic reprogramming in tumors .

Antitumor Activity

A significant focus of research has been on the antitumor properties of this compound. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. Notably:

  • Hepatocellular Carcinoma (HCC) : The compound exhibited potent anti-tumor activity against HCC cells by inhibiting hOAT activity, leading to decreased levels of α-fetoprotein (AFP), a biomarker associated with HCC .
  • Non-Small Cell Lung Cancer (NSCLC) : Similar inhibitory effects were observed in NSCLC models, where knockdown of hOAT led to suppressed cell proliferation and tumor growth .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates low gastrointestinal absorption and poor blood-brain barrier permeability. The compound is classified as insoluble in water, which may limit its bioavailability . Toxicological assessments suggest that it may cause skin irritation and other adverse effects at high concentrations .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on HCC Models :
    • In a mouse model of HCC, administration of the compound resulted in significant tumor size reduction and lower AFP levels compared to controls. The mechanism was linked to metabolic alterations induced by hOAT inhibition .
  • Cell Line Studies :
    • Various cancer cell lines treated with the compound showed a decrease in proliferation rates and increased apoptosis markers. These findings support its potential as an anticancer agent .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntitumorInhibition of HCC growth; reduced AFP levels
Metabolic ModulationAltered proline metabolism; affected hOAT activity
ToxicitySkin irritant; low gastrointestinal absorption

Q & A

Basic: What are the standard synthetic protocols for 4-hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step routes, including cyclization of pyrrole and triazine precursors under controlled conditions. Key steps include:

  • Precursor Functionalization: Introduce isopropyl and hydroxyl groups via nucleophilic substitution or condensation reactions.
  • Cyclization: Use catalysts like Pd or Cu under inert atmospheres to prevent oxidation .
  • pH and Temperature Control: Maintain pH 6–8 and temperatures between 60–80°C to maximize yield .
    Optimization: Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). Fractional factorial designs reduce trial runs while identifying critical parameters .

Basic: How can researchers characterize the stability of this compound under varying physicochemical conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to stressors (e.g., UV light, 40–80°C, pH 1–13) and monitor degradation via HPLC or LC-MS.
  • Kinetic Analysis: Plot degradation rates to determine Arrhenius parameters for shelf-life prediction .
  • Solid-State Stability: Use thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to assess crystallinity changes under humidity .

Advanced: What computational strategies are recommended to elucidate the reaction mechanisms involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies .
  • Reaction Path Search: Use the Artificial Force Induced Reaction (AFIR) method to explore possible pathways and identify low-energy routes .
  • Molecular Dynamics (MD): Simulate solvent effects and entropy contributions to refine mechanistic hypotheses .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

Methodological Answer:

  • Substituent Variation: Systematically modify the isopropyl, hydroxyl, or carboxylic acid groups and test against target enzymes (e.g., kinases) .
  • High-Throughput Screening (HTS): Use fluorescence-based assays to measure inhibition constants (IC₅₀) for cytotoxicity or antiviral activity .
  • Docking Studies: Perform molecular docking (AutoDock Vina, Schrödinger) to prioritize derivatives with optimal binding affinities .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis: Aggregate datasets from multiple studies and apply statistical tools (e.g., ANOVA, principal component analysis) to identify outliers .
  • Experimental Replication: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Cross-Validation: Compare in vitro results with in silico predictions (e.g., QSAR models) to assess consistency .

Basic: What analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with UV/Vis detection (λ = 250–300 nm) and ≥95% purity thresholds .
  • Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., carbonyl resonance at ~170 ppm) and HRMS for molecular ion verification .
  • Elemental Analysis: Validate C, H, N content within ±0.4% of theoretical values .

Advanced: What methodologies are suitable for studying its interaction with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-protein complexes at atomic resolution .

Advanced: How can researchers design experiments to investigate its pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro ADME: Assess solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (liver microsomes) .
  • In Vivo PK Studies: Administer the compound to rodent models and quantify plasma levels via LC-MS/MS. Use non-compartmental analysis for AUC and half-life calculations .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Predict human PK profiles using GastroPlus or Simcyp .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.